molecular formula C14H17NO3 B1337158 Benzyl 3-oxoazepane-1-carboxylate CAS No. 1025828-21-0

Benzyl 3-oxoazepane-1-carboxylate

Cat. No.: B1337158
CAS No.: 1025828-21-0
M. Wt: 247.29 g/mol
InChI Key: XEMFQWHEMOEYHP-UHFFFAOYSA-N
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Description

Benzyl 3-oxoazepane-1-carboxylate is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photocarboxylation of Benzylic C–H Bonds

A study reported a visible-light-mediated carboxylation of benzylic C–H bonds with CO2, leading to the synthesis of 2-arylpropionic acids under metal-free conditions. This method highlights a novel strategy for incorporating CO2 into organic molecules, potentially useful for creating pharmacologically relevant compounds and contributing to carbon recycling efforts (Qing-Yuan Meng et al., 2019).

Prodrug Development for Neuropathic Pain

Research on the development of a para-acetoxy-benzyl ester prodrug of a hydroxamate-based inhibitor for glutamate carboxypeptidase II exemplifies the role of benzyl esters in enhancing the oral availability of therapeutic agents. This approach aimed at improving the pharmacokinetics of drugs for treating neuropathic pain, demonstrating the significance of benzyl carboxylate derivatives in medicinal chemistry (R. Rais et al., 2017).

Catalytic Transformations Using Benzylic Esters and Carbonates

A review on the catalytic transformations of benzylic esters and carbonates underlines the versatility of these compounds in synthetic organic chemistry. The catalysis involving palladium or cobalt facilitates the formation of benzyl substitution products, highlighting the utility of benzyl carboxylates in constructing complex organic molecules (Ryoichi Kuwano, 2009).

Synthesis of Benzyl Esters

Another study focused on the synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate, presenting a method that allows for the esterification of carboxylic acids without affecting sensitive functionalities in the molecules. This research contributes to the development of synthetic methodologies that are applicable in the preparation of diverse ester compounds for various applications (J. Tummatorn et al., 2007).

Properties

IUPAC Name

benzyl 3-oxoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13-8-4-5-9-15(10-13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMFQWHEMOEYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(=O)C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441482
Record name Benzyl 3-oxoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025828-21-0
Record name Benzyl 3-oxoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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